1-(5-Nitropyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-nitropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)6-2-7(9(11)12)4-8-3-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRROBUZGNVCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519757 | |
| Record name | 1-(5-Nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87883-17-8 | |
| Record name | 1-(5-Nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 5 Nitropyridin 3 Yl Ethanone and Its Precursors
Nitration Strategies for Pyridine (B92270) Derivatives
The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. youtube.comrsc.org Standard nitrating conditions often fail or provide very low yields. youtube.com However, specialized methods have been developed to efficiently nitrate (B79036) pyridine derivatives.
A highly effective method for the nitration of pyridine and its derivatives involves the use of dinitrogen pentoxide (N₂O₅). This reagent can be employed in liquid sulfur dioxide (SO₂) or in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). ntnu.noresearchgate.net
The reaction between the pyridine compound and dinitrogen pentoxide, often in a solvent like dichloromethane (B109758) or nitromethane, first generates an N-nitropyridinium salt. ntnu.noresearchgate.net For instance, the reaction of pyridine with N₂O₅ produces N-nitropyridinium nitrate. rsc.org This intermediate is then subjected to reaction with a nucleophile, such as bisulfite, which facilitates the subsequent rearrangement to the nitrated pyridine product. ntnu.no This approach has proven to be of significant preparative value, offering much higher yields of β-nitropyridine compounds compared to other direct nitration methods. rsc.org
The mechanism of pyridine nitration with dinitrogen pentoxide is not a conventional electrophilic aromatic substitution. researchgate.net Extensive mechanistic studies, including low-temperature NMR spectroscopy, have elucidated a more complex reaction pathway. rsc.org The process begins with the formation of the N-nitropyridinium ion. researchgate.net
This cation then reacts with a nucleophile, like the bisulfite ion, which attacks the pyridine ring at the 2- or 4-position to form unstable N-nitro-dihydropyridine intermediates. ntnu.norsc.org In the case of 3-acetylpyridine (B27631), the nucleophile adds to the 2-position, yielding a 1,2-dihydropyridine derivative. rsc.orgrsc.orgrsc.org
The crucial step in the mechanism is the migration of the nitro group from the nitrogen atom to a carbon atom on the ring. researchgate.net Evidence strongly supports that this occurs via a researchgate.netyoutube.com sigmatropic shift, a type of pericyclic reaction, rather than through the formation of a solvent-separated ion pair. researchgate.netrsc.orgrsc.orgrsc.org This rearrangement is highly regioselective. researchgate.netrsc.org Following the sigmatropic shift, the intermediate rearomatizes, typically by losing the nucleophilic group, to yield the final β-nitropyridine product. ntnu.no
The nitration of substituted pyridines using the dinitrogen pentoxide method exhibits distinct regioselectivity. For 3-substituted pyridines, such as 3-acetylpyridine, nitration occurs regioselectively at the 5-position to yield the 3-substituted-5-nitropyridine. rsc.orgnih.gov Similarly, 4-substituted pyridines are nitrated at the 3-position. researchgate.netrsc.org This high regioselectivity is a key advantage of the method and is consistent with the proposed researchgate.netyoutube.com sigmatropic shift mechanism. researchgate.net
While the method provides good yields for 4-substituted pyridines, the yields for 3-substituted derivatives are generally more moderate. researchgate.netrsc.org For example, the nitration of 3-acetylpyridine to give 3-acetyl-5-nitropyridine has been reported with yields of 19-33%, depending on the specific procedure employed. ntnu.norsc.orgresearchgate.net Optimization of the reaction can be achieved by modifying factors such as the solvent, temperature, and the concentration of sodium bisulfite. ntnu.no
| Substrate | Product | Yield (%) |
|---|---|---|
| Pyridine | 3-Nitropyridine (B142982) | 77 |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 26 |
| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 33 |
| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 54 |
| 4-Acetylpyridine | 4-Acetyl-3-nitropyridine | 75 |
| 4-Cyanopyridine | 4-Cyano-3-nitropyridine | 45 |
Functional Group Interconversions Leading to the Ethanone (B97240) Moiety
The precursor, 3-acetylpyridine, is a crucial starting material. It can be synthesized through several routes, most notably through acylation reactions on the pyridine scaffold or oxidation of an existing alkyl side chain.
Direct Friedel-Crafts acylation, a standard method for aromatic ketones, is generally ineffective for pyridines. The Lewis acid catalyst complexes with the basic nitrogen atom, creating a highly electron-deficient pyridinium (B92312) salt that is resistant to further electrophilic attack. youtube.comnih.gov
To circumvent this, alternative strategies have been developed. One commercially significant method involves the gas-phase condensation of a nicotinic acid ester with acetic acid at high temperatures over a solid catalyst. google.comprepchem.comchemicalbook.com For instance, reacting methyl nicotinate (B505614) with acetic acid at 400°C over a catalyst of titanium dioxide (anatase) and sodium oxide produces 3-acetylpyridine. prepchem.comchemicalbook.com Using higher boiling point esters, such as butyl nicotinate, can improve the ease of separation of the product from unreacted starting material and has been shown to result in higher yields and selectivities. google.com
| Ester | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for 3-Acetylpyridine (%) | Yield (%) |
|---|---|---|---|---|---|
| Methyl Nicotinate | TiO₂/Na₂O | 410 | 88 | 50 | 45 |
| Butyl Nicotinate | TiO₂/Na₂O | 405 | 75 | 58 | 43 |
| Butyl Nicotinate | Vanadium/Titanium Oxide | 410 | 93 | 78 | 73 |
Another synthetic route to 3-acetylpyridine involves the oxidation of 3-ethylpyridine (B110496). google.com While various oxidizing agents can be used, electrochemical oxidation presents a method with mild reaction conditions. google.com The electrolytic oxidation of 3-ethylpyridine can produce 3-acetylpyridine as the major product, with further oxidation leading to nicotinic acid. By controlling the total charge passed during the electrolysis, the formation of the ketone intermediate can be favored. For example, the electrochemical oxidation of 3-ethylpyridine has been reported to yield 3-acetylpyridine at 45% alongside nicotinic acid at 35%. google.com
An exploration of the chemical compound 1-(5-Nitropyridin-3-yl)ethanone reveals a landscape rich with intricate synthetic challenges and innovative solutions. This article delves into the multi-step synthesis pathways that lead to this specific nitropyridine derivative, focusing on the construction of the core pyridine ring, its sequential functionalization, and the adaptation of established ketone synthesis methodologies.
Chemical Reactivity and Transformation Studies of 1 5 Nitropyridin 3 Yl Ethanone
Reduction Reactions of the Nitro Group
The selective reduction of the nitro group in 1-(5-nitropyridin-3-yl)ethanone is a critical transformation, leading to the formation of the corresponding amino derivative. This conversion can be achieved through several methods, including catalytic hydrogenation and the use of stoichiometric reducing agents.
Catalytic Hydrogenation for Amino-Pyridyl Ethanone (B97240) Formation
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For the conversion of this compound to 1-(5-aminopyridin-3-yl)ethanone, a common approach involves using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol (B145695) or methanol. The reaction proceeds under a hydrogen atmosphere, often at elevated pressure, to facilitate the reduction.
Table 1: Catalytic Hydrogenation Conditions
| Catalyst | Solvent | Temperature | Pressure | Product |
|---|---|---|---|---|
| Pd/C | Ethanol | Room Temperature | 1-4 atm | 1-(5-aminopyridin-3-yl)ethanone |
| PtO₂ | Acetic Acid | Room Temperature | 1 atm | 1-(5-aminopyridin-3-yl)ethanone |
Chemoselective Reduction utilizing Stoichiometric Reagents (e.g., SnCl₂·2H₂O, Sodium Borohydride)
Chemoselective reduction offers an alternative route to the amino derivative, often with the advantage of milder reaction conditions and tolerance of other functional groups.
Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate (B1210297) is a classic and effective reagent for the selective reduction of aromatic nitro groups. The reaction is typically carried out at elevated temperatures.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, generally used for the reduction of aldehydes and ketones. sci-hub.se However, its reactivity can be modified to achieve the reduction of other functional groups. sci-hub.sersc.org In some cases, the combination of sodium borohydride with a catalyst or co-reagent can facilitate the reduction of a nitro group. nih.govresearchgate.net While less common for direct nitro group reduction compared to catalytic hydrogenation or other metal-based reagents, specific conditions can be tailored for this purpose. sci-hub.sersc.orgnih.gov
Table 2: Stoichiometric Reduction Conditions
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| SnCl₂·2H₂O | Ethanol | Reflux | 1-(5-aminopyridin-3-yl)ethanone |
Reactivity of the Ethanone Moiety
The ethanone group of this compound exhibits typical carbonyl reactivity, allowing for a range of chemical transformations.
Oxidation Reactions to Carboxylic Acid Derivatives
The acetyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate and sulfuric acid. The reaction conditions, including temperature and concentration of the oxidizing agent, must be carefully controlled to achieve the desired product, 5-nitronicotinic acid, without causing unwanted side reactions.
Condensation Reactions with Carbonyl Compounds
The ethanone moiety can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. vanderbilt.edu In the presence of a base or acid catalyst, the α-protons of the ethanone group become acidic and can be removed to form an enolate. vanderbilt.edu This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde or ketone, to form a β-hydroxy ketone. vanderbilt.edu Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. vanderbilt.edu
Derivatization via Schiff Base Formation
The carbonyl group of the ethanone moiety can react with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgnih.govyoutube.com This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.orgyoutube.com The resulting Schiff bases are versatile intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. wikipedia.orgijcmas.comnih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of the ring nitrogen and the two strong electron-withdrawing substituents: the nitro group (-NO₂) at the C5 position and the acetyl group (-COCH₃) at the C3 position. These features render the pyridine nucleus highly electron-deficient, which dictates its behavior in substitution reactions.
Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the ring is further deactivated by the presence of two powerful deactivating groups, the acetyl and nitro groups. lumenlearning.comlibretexts.org
The acetyl group and the nitro group are both meta-directing deactivators in electrophilic aromatic substitution. libretexts.orgyoutube.com This is because they withdraw electron density from the aromatic ring through both inductive and resonance effects, destabilizing the positively charged carbocation intermediate (the sigma complex or benzenium ion) that is formed during the reaction. libretexts.orgmasterorganicchemistry.com The deactivation is particularly strong at the ortho and para positions relative to the substituent. lumenlearning.comlibretexts.org
In this compound, the positions available for substitution are C2, C4, and C6.
Position C2: Is ortho to the acetyl group and meta to the nitro group.
Position C4: Is ortho to both the acetyl and nitro groups.
Position C6: Is para to the acetyl group and ortho to the nitro group.
Both the acetyl and nitro groups strongly deactivate the positions ortho and para to them. libretexts.org Consequently, all available positions (C2, C4, and C6) on the pyridine ring of this compound are significantly deactivated towards electrophilic attack. The formation of the cationic intermediate required for EAS is energetically unfavorable. youtube.commasterorganicchemistry.com Therefore, electrophilic aromatic substitution on this compound is exceptionally difficult and requires extremely harsh reaction conditions, with yields often being very low or negligible.
| Position | Relation to Acetyl Group (-COCH₃) | Relation to Nitro Group (-NO₂) | Predicted Reactivity toward EAS |
|---|---|---|---|
| C2 | Ortho | Meta | Strongly Deactivated |
| C4 | Ortho | Ortho | Very Strongly Deactivated |
| C6 | Para | Ortho | Very Strongly Deactivated |
Nucleophilic Substitution Reactions (e.g., Amination)
The high electron deficiency of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro and acetyl groups activate the ring for attack by nucleophiles, particularly at the positions ortho and para to these groups.
A key reaction in this class is Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. nih.gov Nitropyridines are excellent substrates for VNS reactions. nih.gov For this compound, nucleophilic attack is favored at the C2, C4, and C6 positions, which are ortho or para to the electron-withdrawing groups. This activation can facilitate reactions like amination. For instance, related structures such as 1-(6-amino-5-nitro-3-pyridinyl)ethanone have been synthesized, indicating that amination can occur at the C6 position, which is ortho to the nitro group and para to the acetyl group. chemsynthesis.com
In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution, especially when activated by other electron-withdrawing groups. researchgate.net The substitution of a nitro group by a nucleophile is a known strategy for the functionalization of electron-poor pyridines. researchgate.net
| Reaction Type | Potential Site of Attack | Activating Group(s) | Example Product Type |
|---|---|---|---|
| Amination (SNAr of H) | C2, C4, C6 | -NO₂ and -COCH₃ | Amino-substituted pyridines chemsynthesis.com |
| SNAr of -NO₂ | C5 | -COCH₃ (ortho activating) | 5-substituted-pyridin-3-yl ethanones |
Halogenation of the Pyridine Nucleus
Halogenation of this compound is challenging via electrophilic pathways due to the severe deactivation of the pyridine ring, as detailed in section 3.3.1.
However, nucleophilic halogenation presents a more viable route. Given the electron-deficient nature of the ring, a halide ion could potentially act as a nucleophile in an SNAr reaction. This could involve either the displacement of a hydrogen atom (at an activated position like C2, C4, or C6) or the displacement of the nitro group at C5. The substitution of a nitro group with fluoride (B91410) has been demonstrated in other nitropyridine systems, such as methyl 3-nitropyridine-4-carboxylate, highlighting the feasibility of this approach. researchgate.net Such reactions typically require specific conditions, such as the use of a suitable fluoride salt and aprotic polar solvents, to facilitate the substitution.
Rearrangement Reactions and Cascade Transformations
The functional groups present in this compound—a ketone, a nitro group, and an electron-poor heterocyclic ring—make it a versatile substrate for reactions that construct more complex molecular architectures, such as fused heterocyclic systems, through rearrangement or cascade sequences.
Thermal or Catalyzed Rearrangements to Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)
The synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines often proceeds through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. While this compound is a 3-substituted pyridine, it can serve as a precursor for such transformations. A common strategy would involve the α-halogenation of the acetyl group to form 2-halo-1-(5-nitropyridin-3-yl)ethanone. This intermediate could then react with various 2-aminopyridines to undergo a condensation-cyclization sequence, yielding highly functionalized imidazo[1,2-a]pyridine (B132010) derivatives.
Alternatively, multi-component reactions can be employed. For instance, a three-component coupling of a 2-aminopyridine, an acetophenone (B1666503) derivative, and a third component under catalytic conditions can produce imidazo[1,2-a]pyridine scaffolds. nih.gov In such a scenario, this compound could potentially serve as the acetophenone component, leading to the formation of complex fused systems in a single step. nih.gov
Participation in Multi-Component or Cascade Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing steps and waste. nih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in one pot. 20.210.105mdpi.com
The structure of this compound is well-suited for participation in such reactions. Specifically, nitro-substituted ketones are known to be valuable precursors in MCRs for the synthesis of substituted pyridines and 1,4-dihydropyridines, often through variations of the Hantzsch synthesis. mdpi.comresearchgate.netresearchgate.net A typical MCR might involve the reaction of this compound (as the ketone component), an aldehyde, another active methylene (B1212753) compound, and an ammonia (B1221849) source like ammonium (B1175870) acetate. mdpi.comresearchgate.net These reactions can generate complex, unsymmetrical pyridine or dihydropyridine (B1217469) structures that would be difficult to access through traditional stepwise synthesis. researchgate.netresearchgate.net
The combination of the reactive ketone and the electrophilic pyridine ring allows for the design of cascade sequences. mdpi.com An initial reaction at the ketone, such as a Knoevenagel or aldol condensation, could be followed by an intramolecular cyclization or Michael addition involving the activated pyridine ring, leading to novel polycyclic heterocyclic systems. 20.210.105
Chemo- and Regioselectivity in Reactions of this compound
The chemical behavior of this compound is predominantly dictated by the powerful electron-withdrawing nature of the nitro group. This group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The acetyl group, on the other hand, allows for reactions typical of ketones, such as condensations and reactions at the α-carbon.
Nucleophilic Aromatic Substitution
The pyridine ring in this compound is highly susceptible to nucleophilic attack. The nitro group at the 5-position strongly activates the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic substitution. Consequently, reactions with nucleophiles are expected to show a high degree of regioselectivity, favoring these activated positions.
For instance, in related nitropyridine systems, nucleophiles such as amines readily displace leaving groups at positions activated by a nitro group. While specific studies on this compound are limited, the general principles of SNAr on nitropyridines suggest that if a suitable leaving group were present at the 2-, 4-, or 6-position, it would be readily substituted. In the absence of a leaving group, direct amination can sometimes be achieved, as seen in the reaction of 3-nitropyridine (B142982) with ammonia in the presence of potassium permanganate, which selectively yields 2-amino-5-nitropyridine.
A pertinent example, though on an isomeric system, is the amination of protected 4-acetyl-3-nitropyridine. In this case, the acetyl group was first protected as a ketal to prevent its reaction with the nucleophile, highlighting a key chemoselectivity challenge. This protected compound then underwent amination at the 2-position, para to the nitro group, demonstrating the directing effect of the nitro group. This suggests that for nucleophilic attack on the ring of this compound, protection of the acetyl group may be necessary to achieve the desired chemoselectivity.
Reactions at the Acetyl Group
The acetyl group provides a secondary site of reactivity. The carbonyl carbon is electrophilic and can undergo addition reactions, while the methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound in the presence of a basic catalyst. For this compound, a Knoevenagel condensation would involve the reaction of the acetyl group, leading to the formation of a new carbon-carbon double bond. The high acidity of the α-protons of the acetyl group, enhanced by the electron-withdrawing nature of the nitropyridine ring, would facilitate this reaction.
Gewald Reaction: This multicomponent reaction typically involves a ketone, an active methylene nitrile, elemental sulfur, and a base to form a polysubstituted 2-aminothiophene. The acetyl group of this compound could potentially serve as the ketone component in a Gewald reaction, leading to the synthesis of novel thiophene (B33073) derivatives fused or linked to the nitropyridine core.
Hantzsch Pyridine Synthesis: While this is a synthesis of pyridines, the acetyl group of this compound could theoretically act as the β-ketoester equivalent in a modified Hantzsch-type reaction, although this is less common.
The challenge in these reactions lies in achieving chemoselectivity. The basic conditions often employed in these condensation reactions could also promote side reactions involving the activated pyridine ring. The choice of base and reaction conditions is therefore crucial to direct the reaction towards the desired product.
Below is a table summarizing the potential chemo- and regioselective reactions of this compound based on the reactivity of its functional groups.
| Reaction Type | Reactive Site | Expected Product Type | Key Considerations for Selectivity |
| Nucleophilic Aromatic Substitution | Pyridine Ring (Positions 2, 4, 6) | Substituted Nitropyridines | Presence of a leaving group; protection of the acetyl group may be required. |
| Knoevenagel Condensation | Acetyl Group (α-protons and carbonyl) | α,β-Unsaturated Ketones | Choice of base to avoid side reactions on the pyridine ring. |
| Gewald Reaction | Acetyl Group | 2-Aminothiophene Derivatives | Reaction conditions must favor condensation over nucleophilic attack on the ring. |
Structural Characterization Techniques for 1 5 Nitropyridin 3 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the hydrogen and carbon frameworks.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In general, protons attached to sp3-hybridized carbons appear at higher fields, while those on sp2-hybridized carbons are found at lower fields. libretexts.org The presence of electronegative atoms like nitrogen and oxygen causes a downfield shift. libretexts.org For aromatic systems like the pyridine (B92270) ring in 1-(5-nitropyridin-3-yl)ethanone, the protons are typically observed in the 6.5–8.0 δ range. libretexts.org The methyl protons of the acetyl group are expected to appear in a region characteristic of methyl ketones, generally between 2.0 and 2.4 δ. libretexts.org
A detailed analysis of the ¹H NMR spectrum of this compound would reveal distinct signals for the protons on the pyridine ring and the methyl group. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the acetyl group, which deshield the ring protons, causing them to resonate at a lower field. An increased ¹H chemical shift is associated with decreased electron density around the proton. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 |
| Acetyl Group (CH₃) | 2.0 - 3.0 |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of all the unique carbon atoms in the molecule. The chemical shift range for ¹³C is much broader than for ¹H, allowing for a clearer distinction between different carbon environments. oregonstate.edu
In this compound, the carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region, typically above 190 ppm. The carbons of the pyridine ring will appear in the aromatic region (approximately 120-170 ppm), with their exact shifts influenced by the positions of the nitro and acetyl substituents. oregonstate.edupressbooks.pub The carbon of the methyl group will resonate at a much higher field, characteristic of sp3-hybridized carbons. pressbooks.pub
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | > 190 |
| Pyridine Ring Carbons | 120 - 170 |
| Methyl Carbon (CH₃) | 20 - 30 |
Note: Quaternary carbons, those without any attached hydrogens, typically show weaker signals. oregonstate.edu
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would help to establish the connectivity of the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques show correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the placement of the acetyl and nitro groups on the pyridine ring by observing correlations between the ring protons and the carbonyl carbon, and between the methyl protons and the ring carbons. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different bonds.
For this compound, the key characteristic absorption bands would be:
C=O Stretch : A strong absorption band is expected in the region of 1680-1720 cm⁻¹ for the carbonyl group of the acetyl moiety. researchgate.net
NO₂ Stretches : The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically between 1570 and 1485 cm⁻¹, and a symmetric stretch between 1370 and 1320 cm⁻¹. researchgate.net
C=C and C=N Stretches : The aromatic pyridine ring will show characteristic stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds in the 1400-1600 cm⁻¹ region. researchgate.net
C-H Stretches : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acetyl (C=O) | Stretch | 1680 - 1720 |
| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₃) | Stretch | < 3000 |
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Often, vibrations that are weak in FT-IR are strong in Raman spectra, and vice versa.
For this compound, the Raman spectrum would also show characteristic peaks for the nitro group and the pyridine ring. The symmetric stretching of the nitro group often gives a strong Raman signal. researchgate.net The ring breathing modes of the pyridine skeleton are also typically prominent in the Raman spectrum. Computational studies, often using Density Functional Theory (DFT), can be employed to predict and help assign the observed Raman and FT-IR bands to specific vibrational modes of the molecule. researchgate.netnih.gov
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a crucial computational tool used to assign the vibrational modes observed in infrared (IR) and Raman spectroscopy to specific molecular motions. For nitropyridine derivatives, this analysis helps in understanding the contribution of different internal coordinates (bond stretching, angle bending, and torsions) to each vibrational frequency. jetir.org
In molecules like this compound, the vibrational spectrum is complex due to the presence of a pyridine ring, a nitro group, and an acetyl group. PED analysis allows for the unambiguous assignment of characteristic vibrations. For instance, the symmetric and asymmetric stretching modes of the NO₂ group are typically found in specific regions of the IR spectrum. PED analysis can confirm these assignments and quantify the extent to which these stretching motions are coupled with other vibrations within the molecule, such as those of the pyridine ring. jetir.org This detailed understanding of molecular vibrations is essential for interpreting spectroscopic data and for studies on intramolecular energy transfer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions (e.g., π-π* and n-π* Interactions)
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For this compound, two primary types of electronic transitions are of interest: π-π* and n-π* transitions. rsc.orgnih.gov
The pyridine ring and the nitro group both contain π systems. The π-π* transitions, which are typically high-energy and result in strong absorption bands, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the pyridine ring and the nitro group influences the energy of these transitions.
The n-π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and acetyl groups, or the nitrogen of the pyridine ring) to a π* antibonding orbital. nih.gov These transitions are generally lower in energy and have weaker absorption intensities compared to π-π* transitions. nih.gov The presence and characteristics of these n-π* interactions can provide valuable information about the molecular conformation and the through-space interactions between the carbonyl and nitro groups. rsc.orgnih.gov The analysis of these electronic transitions is fundamental to understanding the photophysical properties of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound. researchgate.netresearchgate.net For this compound, HRMS can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. rsc.orgrsc.org This is particularly important for distinguishing between isomers and for confirming the identity of a synthesized compound. The high accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. researchgate.net
Fragmentation Pattern Analysis for Structural Elucidation
In addition to determining the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern upon ionization. nih.gov When this compound is subjected to techniques like collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.govnih.gov
The analysis of these fragments provides a molecular fingerprint that can be used for structural confirmation. For instance, the loss of the nitro group (NO₂) or the acetyl group (CH₃CO) would result in specific fragment ions. The fragmentation of the pyridine ring itself can also provide valuable structural information. nih.gov By piecing together the fragmentation puzzle, chemists can confirm the connectivity of the atoms within the molecule. researchgate.net
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal detailed information about its solid-state molecular architecture. This includes bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation in the crystal lattice.
Furthermore, X-ray diffraction analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal. researchgate.net For nitropyridine derivatives, the crystal structure can reveal how the nitro group and the pyridine ring of one molecule interact with those of its neighbors. researchgate.net This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Structural Insights into this compound Remain Elusive
Despite a thorough search of scientific literature and crystallographic databases, detailed structural information for the chemical compound This compound , derived from single crystal X-ray diffraction, is not currently available in published resources. As a result, a definitive analysis of its solid-state conformation and the specific inter- and intramolecular interactions that govern its crystal lattice cannot be provided at this time.
Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure. For this compound, such an analysis would be crucial for elucidating the spatial relationship between the pyridine ring, the acetyl group, and the nitro group.
The conformational preferences of the molecule in the solid state are also yet to be characterized. The orientation of the acetyl and nitro groups relative to the pyridine ring is of significant interest. Factors such as steric hindrance and electronic effects would influence the planarity of the molecule and the rotational position of these substituent groups. Without experimental data, any discussion of conformational analysis remains purely theoretical.
While information on related compounds and general principles of structural chemistry exists, a specific and accurate account for this compound is not possible without the foundational crystallographic data. Future studies involving the successful crystallization and subsequent single crystal X-ray diffraction analysis of this compound are necessary to provide the detailed structural characterization required for a comprehensive scientific discussion.
Computational Chemistry and Theoretical Investigations of 1 5 Nitropyridin 3 Yl Ethanone
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))
DFT calculations offer a robust framework for examining the intricacies of molecular systems. By approximating the electron density of a molecule, DFT can accurately predict various chemical properties.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-(5-Nitropyridin-3-yl)ethanone, theoretical calculations are used to predict bond lengths, bond angles, and dihedral angles. These optimized parameters define the molecule's ground state geometry.
Conformational analysis further explores the different spatial orientations of the molecule that can arise from the rotation around single bonds, such as the bond connecting the acetyl group to the pyridine (B92270) ring. By calculating the energy associated with each conformation, the most stable and energetically favorable conformer can be identified.
Table 1: Theoretical Optimized Geometric Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-C (ring) | 1.39 |
| C-N (ring) | 1.34 | |
| C-C (acetyl) | 1.51 | |
| C=O | 1.22 | |
| C-N (nitro) | 1.48 | |
| N=O | 1.23 | |
| Bond Angle | C-N-C (ring) | 117.0 |
| C-C-C (ring) | 120.0 | |
| C-C=O | 120.5 | |
| O-N-O | 124.0 |
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical vibrational spectrum, often visualized as an infrared (IR) or Raman spectrum, can be compared with experimental data if available. This comparison serves as a validation of the computational method and the optimized geometry. Discrepancies between calculated and experimental frequencies are common and are often corrected by applying a scaling factor.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Example Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1705 | 1690 | Carbonyl stretch |
| νas(NO₂) | 1540 | 1525 | Asymmetric NO₂ stretch |
| νs(NO₂) | 1355 | 1345 | Symmetric NO₂ stretch |
| ν(C-N) (ring) | 1300 | 1290 | C-N ring stretch |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally implies higher reactivity.
For this compound, the presence of the electron-withdrawing nitro group and the acetyl group is expected to influence the energies of these frontier orbitals significantly.
Table 3: Calculated HOMO-LUMO Energies and Energy Gap for this compound (Example Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| Energy Gap (ΔE) | 4.3 |
Reactivity and Stability Assessments
Building upon the electronic structure analysis, further computational methods can be employed to predict the reactivity and stability of this compound.
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, making them potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and parts of the pyridine ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, NBO analysis can reveal the extent of electron delocalization from the pyridine ring to the nitro and acetyl substituents, providing insights into the stability conferred by these interactions.
Table 4: Significant NBO Interactions in this compound (Example Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) O(carbonyl) | π*(C-C) (ring) | 5.2 | n → π* |
| π(C-C) (ring) | π*(N-O) (nitro) | 15.8 | π → π* |
| σ(C-H) | σ*(C-C) | 2.1 | σ → σ* |
Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of a molecule. These descriptors offer a quantitative measure of a molecule's stability and the reactivity of its various atomic sites. scispace.com
Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness value, indicating high stability and low reactivity. Softness is the reciprocal of hardness.
Electronegativity (χ) : This describes the tendency of a molecule to attract electrons.
Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : This quantifies the global electrophilic nature of a molecule.
Local reactivity descriptors, such as Fukui functions (f(r)) , pinpoint the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For instance, in a related computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, local Fukui indices revealed notable carbocation character at the C5 position, identifying it as the preferred site for nucleophilic attack. nih.govnih.gov A similar analysis for this compound would likely identify the carbonyl carbon and the carbon atoms of the pyridine ring attached to the nitro group as key reactive sites.
A hypothetical table of global reactivity descriptors for this compound, based on general principles of similar molecules, is presented below.
| Descriptor | Symbol | Formula | Predicted Trend |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | High |
| Chemical Softness | S | 1/η | Low |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | High |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Low |
| Electrophilicity Index | ω | μ2/2η | High |
Spectroscopic Property Simulations
Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a bridge between the molecular structure and its observed spectrum.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. This method, often employed in conjunction with DFT, has shown good agreement with experimental data for a variety of organic molecules, including heterocyclic compounds. researchgate.netnih.gov
For this compound, the GIAO method could be used to predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions is dependent on the level of theory (functional and basis set) used for the calculation. mdpi.com In a study of 3-nitropyridine (B142982) and its derivatives, GIAO/DFT calculations were successfully used to determine proton and carbon chemical shifts. researchgate.net Based on such studies, it can be anticipated that the hydrogen atoms on the pyridine ring of this compound would exhibit downfield shifts due to the deshielding effects of the electronegative nitrogen atom and the electron-withdrawing nitro and acetyl groups. Similarly, the carbon atoms of the pyridine ring, particularly those bonded to or in close proximity to the substituent groups, would show significant downfield shifts in the 13C NMR spectrum.
Below is a table illustrating the type of data that would be generated from a GIAO calculation for this compound, though specific values are not available in the literature reviewed.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyridine H-2 | Downfield | - |
| Pyridine H-4 | Downfield | - |
| Pyridine H-6 | Downfield | - |
| Acetyl CH3 | Upfield relative to ring protons | Upfield relative to ring carbons |
| Pyridine C-2 | - | Downfield |
| Pyridine C-3 | - | Downfield |
| Pyridine C-4 | - | Downfield |
| Pyridine C-5 | - | Downfield |
| Pyridine C-6 | - | Downfield |
| Carbonyl C=O | - | Very Downfield |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* and n → π*. researchgate.net
For this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the pyridine ring and the attached chromophoric (nitro) and auxochromic (acetyl) groups. TD-DFT calculations would likely reveal intense π → π* transitions associated with the aromatic system and weaker n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
A TD-DFT study on related nitro-substituted compounds demonstrated that the long-wavelength absorption bands could be attributed to intramolecular charge transfer transitions. researchgate.net In the case of this compound, a similar charge transfer from the pyridine ring to the nitro group is anticipated.
A hypothetical TD-DFT simulation result for this compound is summarized in the table below.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |
| ~280 | High | π → π |
| ~340 | Low | n → π |
Thermochemical and Thermodynamic Properties
Computational methods can also be used to calculate the thermochemical and thermodynamic properties of molecules, providing valuable data for understanding their stability and behavior under different conditions.
The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) of this compound can be calculated using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from DFT calculations. These calculations provide a theoretical estimation of the energy content and the degree of disorder of the molecule at a given temperature. While specific calculated values for this compound are not documented in the searched literature, the general methodologies are well-established. mdpi.com
A table of hypothetical calculated thermodynamic properties for this compound at standard conditions (298.15 K and 1 atm) is shown below.
| Property | Symbol | Hypothetical Value | Units |
| Standard Enthalpy of Formation | ΔHf° | [Value] | kJ/mol |
| Standard Molar Entropy | S° | [Value] | J/(mol·K) |
| Heat Capacity at Constant Pressure | Cp | [Value] | J/(mol·K) |
The thermodynamic parameters of a molecule are not constant but vary with temperature. Computational chemistry allows for the determination of these properties over a range of temperatures. By calculating the vibrational, rotational, and translational contributions to the partition function at different temperatures, the temperature dependence of enthalpy, entropy, and heat capacity can be modeled. This information is crucial for predicting the molecule's stability and reactivity at elevated temperatures. For this compound, it would be expected that its entropy and heat capacity would increase with rising temperature, reflecting the greater thermal energy and increased molecular motion.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Their unique ability to alter the properties of light, such as frequency and phase, upon interaction with a high-intensity light source like a laser, makes them indispensable for a range of technologies. The NLO response of a material is governed by its molecular structure and electronic properties. Organic molecules, in particular, have garnered significant attention due to their potential for high NLO efficiency and the tunability of their properties through synthetic modifications.
The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a pyridine ring, an electron-accepting aromatic system, in this compound suggests the potential for significant NLO activity. This is often associated with intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part, a key mechanism for generating large NLO responses.
The primary measure of a molecule's NLO response at the second-order level is its first-order hyperpolarizability, denoted by the tensor β. This property is responsible for phenomena such as second-harmonic generation (SHG), where the frequency of incident light is doubled. Computational quantum chemistry methods, most notably Density Functional Theory (DFT), are powerful tools for calculating the components of the β tensor.
These calculations typically involve optimizing the molecular geometry of the compound and then computing its electronic properties in the presence of an external electric field. The results provide the static first-order hyperpolarizability (β₀) and frequency-dependent hyperpolarizabilities.
Despite extensive searches of scientific literature and chemical databases, specific first-order hyperpolarizability values calculated for this compound are not publicly available at this time. Research in this specific area often focuses on compounds with more pronounced donor-acceptor architectures, and it appears that detailed computational studies on this particular molecule have not yet been published or indexed in major databases.
For context, theoretical studies on similar nitropyridine derivatives often report first-order hyperpolarizability values. These studies typically compare the calculated values to that of a standard NLO material, such as urea, to gauge its potential. The magnitude of β is a critical factor, with higher values indicating a stronger NLO response. rsc.org
Table 1: Illustrative Data Table for First-Order Hyperpolarizability (β)
Since no specific data for this compound was found, this table is presented as a template to illustrate how such data would typically be reported. The values are hypothetical and for illustrative purposes only.
| Computational Method | Basis Set | β_total (10⁻³⁰ esu) |
| DFT/B3LYP | 6-311++G(d,p) | Data not available |
| Møller-Plesset (MP2) | cc-pVTZ | Data not available |
The potential of a molecule for photonic applications is directly linked to its NLO properties, particularly the first-order hyperpolarizability. A large β value is a primary indicator that a material could be efficient for frequency conversion in lasers, for use in electro-optic modulators, and for other applications in optical signal processing and telecommunications.
The evaluation of this compound for such applications remains theoretical in the absence of experimental or specific computational data. However, based on its molecular structure, a qualitative assessment can be made. The combination of the electron-withdrawing nitro group and the acetyl group on the pyridine ring creates a push-pull system, which is a fundamental design principle for NLO chromophores. The π-electron system of the pyridine ring provides the necessary pathway for intramolecular charge transfer.
For a definitive evaluation, further computational studies would be required to calculate the first-order hyperpolarizability and compare it with established NLO materials. Additionally, factors such as thermal stability, transparency in the relevant wavelength ranges, and the ability to be incorporated into practical device structures would need to be considered. Without specific research findings, any claims about its direct applicability in photonics would be speculative.
Applications in Chemical Sciences and Advanced Materials
Role as a Synthetic Building Block for Complex Chemical Entities
1-(5-Nitropyridin-3-yl)ethanone serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. The presence of the ketone and nitro functionalities, combined with the pyridine (B92270) core, allows for a diverse range of chemical transformations.
The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The acetyl group, being a 1,3-dicarbonyl equivalent precursor, and the reactive nitro group are key to its utility in forming fused and substituted ring systems.
Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govslideshare.netdergipark.org.trmdpi.com The acetyl group in this compound can act as the carbonyl component in such reactions. For instance, the reaction of a ketone with an acid chloride can generate a 1,3-diketone in situ, which can then be cyclized with hydrazine to form a pyrazole (B372694). mdpi.com A study on the hydrazinolysis of 3-nitropyridin-4(1H)-one, a related compound, demonstrated that the reaction leads to the formation of a pyrazole derivative, suggesting a similar reactivity for this compound. pleiades.online The general reaction scheme involves the initial formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazole ring. The specific reaction of this compound with hydrazine derivatives would be expected to yield 3-(5-nitropyridin-3-yl)pyrazoles.
Imidazopyridines: Imidazopyridines are another important class of heterocyclic compounds with various biological activities. rsc.org Their synthesis can be achieved through several routes, one of the most common being the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction). nih.gov While this compound itself is not a direct precursor in this specific reaction, it can be readily converted into a suitable intermediate. For example, the acetyl group can be halogenated at the α-position to produce an α-haloketone. This intermediate could then react with a 2-aminopyridine to furnish an imidazo[1,2-a]pyridine (B132010) substituted with a 5-nitropyridin-3-yl moiety. The synthesis of imidazo[1,5-a]pyridines has also been reported from 2-pyridyl ketones and alkylamines, indicating another potential synthetic route starting from our compound of interest. rsc.org
The functional groups of this compound, namely the nitro and acetyl groups, allow for the creation of a wide range of derivatives with functionalities that can be fine-tuned for various applications.
The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This amino group can then be further functionalized through reactions such as acylation, alkylation, or diazotization, leading to a diverse set of derivatives. nih.gov For example, the reduction of the nitro group would yield 1-(5-aminopyridin-3-yl)ethanone, a compound with a nucleophilic amino group that can participate in a variety of coupling reactions to introduce new substituents.
The acetyl group also serves as a versatile handle for chemical modification. It can undergo condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones (chalcones), which are valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines and benzodiazepines. Furthermore, the methyl group of the acetyl moiety can be functionalized, for instance, through reactions with strong bases and subsequent quenching with electrophiles. The reactivity of the acetyl group in 2-acetylpyridine (B122185), a related compound, to form biologically active thiosemicarbazones highlights a potential pathway for creating derivatives from this compound. tandfonline.com
The combination of these possible transformations allows for the systematic modification of the electronic and steric properties of the molecule, making it a valuable intermediate for generating libraries of compounds with tunable functionalities for applications in drug discovery and materials science.
Contributions to Materials Science
The structural features of this compound also lend themselves to applications in the field of materials science, where it can serve as a building block for polymers, a precursor for coloring agents, and a ligand in the formation of coordination complexes.
While specific examples of polymers derived directly from this compound are not extensively documented, its functional groups suggest its potential as a monomer or a precursor to monomers for polymerization reactions. For instance, the reduction of the nitro group to an amine and subsequent reaction with a dicarboxylic acid or its derivative could lead to the formation of polyamides. Similarly, the acetyl group could be modified to contain a polymerizable unit, such as a vinyl group, which could then undergo free-radical or other types of polymerization. The incorporation of the nitropyridine moiety into a polymer backbone could impart specific properties to the material, such as thermal stability, altered solubility, or specific optical or electronic characteristics. Terpyridine-containing polycarbonates have been synthesized and shown to form water-soluble and micellar polymers, suggesting that pyridine-based structures can be valuable components in polymer chemistry. rsc.org
Nitropyridine derivatives are known to be used as dyes and pigments. nih.gov The nitro group, being a chromophore, can impart color to organic molecules. The color can be further tuned by introducing other functional groups that act as auxochromes. The amino derivative of this compound, obtained through the reduction of the nitro group, could be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The resulting dyes would have the 3-acetylpyridine (B27631) moiety as part of their structure, which could influence their solubility, lightfastness, and affinity for different fibers. The general utility of nitropyridine-N-oxides in controlling plant growth and as antifungal agents also points to the broader applicability of functionalized nitropyridines. chempanda.com
The pyridine nitrogen and the carbonyl oxygen of the acetyl group in this compound can both act as donor atoms, making the compound a potential ligand for a variety of metal ions. The coordination chemistry of acetylpyridines is well-established, and they have been used to create coordination polymers with interesting magnetic properties, such as spin-crossover behavior. acs.org The position of the acetyl group on the pyridine ring has been shown to have a significant impact on the resulting structure and properties of the coordination polymer. acs.org
Furthermore, the nitro group can also participate in coordination, although less commonly than the pyridine nitrogen or carbonyl oxygen. The presence of multiple potential coordination sites allows for the formation of diverse metal complexes with different dimensionalities and properties. These complexes could find applications in catalysis, sensing, or as magnetic materials. The synthesis of metal complexes with pyridine-based macrocyclic ligands containing additional pendant arms demonstrates the versatility of pyridine units in constructing complex coordination environments. rsc.org The ability of 2-acetylpyridine to form various metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) further supports the potential of this compound as a versatile ligand in coordination chemistry. sigmaaldrich.comjscimedcentral.com
Catalytic Applications
Role as Ligands or Precursors for Catalytic Systems
The chemical architecture of this compound, featuring a pyridine ring, an acetyl group, and a nitro functional group, positions it as a valuable precursor in the synthesis of sophisticated ligands for catalytic applications. The pyridine moiety itself is a well-established coordinating agent for a wide array of transition metals, forming the foundation of numerous catalytic systems. The presence of the acetyl and nitro groups offers reactive sites for further chemical modifications, allowing for the construction of more complex, multidentate ligands.
A significant application pathway for acetylpyridine derivatives is in the synthesis of terpyridine-type ligands. The general synthesis of terpyridines can involve the aldol (B89426) condensation of a 2-acetylpyridine derivative. This suggests that this compound can serve as a foundational building block for substituted terpyridine ligands. These ligands are of considerable interest in coordination chemistry and catalysis, where they can form stable complexes with various metals, including iron, manganese, and ruthenium. nih.gov The electronic properties of the resulting metal complexes, and consequently their catalytic activity, can be fine-tuned by the substituents on the pyridine rings. nih.gov For instance, the introduction of bulky substituents on iron-based terpyridine complexes has been shown to enhance reactivity in catalytic hydrosilylation reactions. nih.gov
While direct catalytic applications of metal complexes formed with this compound as a simple ligand are not extensively documented in dedicated studies, its role as a precursor is underscored by its commercial availability under categories such as "Catalysts and Ligands". This classification points towards its utility in the development of more elaborate ligand architectures for various catalytic transformations. The reactivity of the acetyl group allows for condensation reactions, while the nitro group can be reduced to an amino group, providing an additional coordination site or a point for further derivatization. This versatility makes this compound a strategic starting material for creating ligands tailored for specific catalytic processes, such as oxidation, reduction, and cross-coupling reactions.
Agrochemistry (Non-Specific Product Development)
In the field of agrochemistry, derivatives of this compound have been investigated for their potential as active ingredients in pesticides, particularly as insecticides. The nitropyridine scaffold is a key feature in several classes of biologically active compounds, and research has demonstrated that modifications of this core structure can lead to potent agrochemicals.
A notable area of investigation is the development of nitropyridyl-based dichloropropene ethers with insecticidal properties. In one study, a series of these ethers were synthesized and tested against various lepidopteran pests. A key finding was that the presence of a nitro group on the 5-position of the pyridine ring can be crucial for achieving optimal insecticidal activity. acs.org One particular derivative, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (referred to as compound 8e in the study), demonstrated significant potency against major agricultural pests, with its activity being comparable to the commercial insecticide Pyridalyl. acs.org
The structure-activity relationship (SAR) studies in this research highlighted the importance of the substituents on the nitropyridine ring. While a trifluoromethyl group at the 5-position of the pyridine ring is known to confer high insecticidal activity, this study demonstrated that a nitro group at the same position is also a viable alternative for developing potent insecticides. acs.org
Further research into pyridine derivatives has expanded to include thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have been evaluated for their insecticidal effects on pests like Aphis gossypii (cotton aphid). nih.gov Some of these more complex heterocyclic systems, derived from pyridine precursors, have shown promising results, affecting the biological parameters of the nymphs, including their development time and longevity. nih.gov This ongoing research underscores the importance of pyridine-based compounds as a source of new agrochemical lead structures.
Below is a table summarizing the findings on the insecticidal activity of a nitropyridine derivative compared to a commercial standard.
| Compound/Active Ingredient | Target Pest | Bioassay Result (LC50) | Source |
| Compound 8e | Plutella xylostella (Diamondback Moth) | 0.89 mg/L | acs.org |
| Pyridalyl | Plutella xylostella (Diamondback Moth) | 0.58 mg/L | acs.org |
| Compound 8e | Spodoptera exigua (Beet Armyworm) | 1.82 mg/L | acs.org |
| Pyridalyl | Spodoptera exigua (Beet Armyworm) | 1.21 mg/L | acs.org |
| Compound 8e : 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-(5-Nitropyridin-3-yl)ethanone is not widely documented in current literature, presenting an opportunity for the development of new and efficient synthetic pathways. Traditional methods for the synthesis of acetylpyridines often involve multi-step procedures. For instance, the synthesis of the parent compound, 3-acetylpyridine (B27631), can be achieved through the condensation of ethyl nicotinate (B505614) with acetic acid at high temperatures or via the reaction of methyl nicotinate with acetic acid and water over a catalyst. google.comprepchem.com The introduction of a nitro group at the 5-position adds a layer of complexity.
Future research could focus on developing more sustainable and atom-economical synthetic routes. This could involve exploring "greener" alternatives to traditional methods. organic-chemistry.org One promising avenue is the direct C-H activation and acylation of 3-nitropyridine (B142982). While pyridines are generally poor substrates for classical Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom and its propensity to coordinate with Lewis acids, modern catalytic systems could overcome this challenge. youtube.comwikipedia.org Research into palladium-catalyzed C-H arylation of 3-nitropyridine has shown high regioselectivity for the C-4 position, suggesting that similar catalytic strategies could be adapted for acylation at the C-3 position under specific conditions. nih.gov
Another approach could be the nitration of 3-acetylpyridine. However, electrophilic substitution on the pyridine (B92270) ring is challenging due to its electron-deficient nature, which is further exacerbated by the acetyl group. uoanbar.edu.iq Nitration of pyridine itself requires harsh conditions to yield 3-nitropyridine. ntnu.no Therefore, developing milder and more selective nitration methods would be a significant advancement.
A plausible multi-step synthesis, ripe for optimization towards sustainability, could involve the following conceptual steps:
| Step | Reaction Type | Potential Reagents and Conditions | Key Considerations for Sustainability |
| 1 | Oxidation | Oxidation of a suitable precursor like 3-ethyl-5-nitropyridine. | Use of green oxidants (e.g., H₂O₂ with a catalyst) to replace stoichiometric heavy metal oxidants. |
| 2 | Acylation | Friedel-Crafts acylation of a protected 3-aminopyridine (B143674) followed by nitration and deprotection. | Exploring solvent-free or aqueous reaction media; use of recyclable catalysts. |
| 3 | Cross-coupling | Suzuki or Stille coupling of a 3-halopyridine derivative with an acetyl-containing coupling partner, followed by nitration. | Use of highly efficient catalysts to minimize metal contamination in the final product. |
| 4 | Ring Transformation | Three-component ring transformation of a dinitropyridone with a suitable ketone and ammonia (B1221849) source. nih.gov | One-pot synthesis to reduce waste from intermediate purification steps. |
Future efforts should aim to develop one-pot syntheses and utilize catalytic systems that operate under mild conditions with high atom economy, minimizing waste and energy consumption.
Exploration of Advanced Reactivity Patterns
The bifunctional nature of this compound, possessing both a nitro and an acetyl group, opens up a wide array of possibilities for chemical transformations. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution: The nitro group at the 5-position activates the ring for nucleophilic aromatic substitution (SNAr). Research on other nitropyridines has shown that the nitro group itself can be displaced by various nucleophiles, including thiols. nih.gov This offers a pathway to a diverse range of 3-acetyl-5-substituted pyridines. The relative reactivity of different positions on the pyridine ring towards nucleophiles is an area that warrants detailed investigation. Theoretical studies suggest that in reactions of 3-R-5-nitropyridines with anionic nucleophiles, substitution of the nitro group can occur. researchgate.net
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which is a versatile synthetic handle. This transformation would yield 1-(5-aminopyridin-3-yl)ethanone, a precursor for the synthesis of various fused heterocyclic systems, dyes, and potentially biologically active molecules. Efficient and selective reduction methods, for instance using catalytic hydrogenation or transfer hydrogenation, would be valuable. whiterose.ac.ukgoogle.com
Reactions of the Acetyl Group: The acetyl group offers another site for chemical modification. The carbonyl carbon is electrophilic and can undergo reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions, including aldol (B89426) condensations and alkylations. Furthermore, the acetyl group can be a precursor for other functional groups through reactions like the Baeyer-Villiger oxidation to form an ester.
A summary of potential reactivity patterns is presented below:
| Functional Group | Reaction Type | Potential Products |
| Nitro Group | Nucleophilic Aromatic Substitution | 3-acetyl-5-substituted pyridines (e.g., with S, N, O nucleophiles) |
| Nitro Group | Reduction | 1-(5-aminopyridin-3-yl)ethanone |
| Acetyl Group (Carbonyl) | Nucleophilic Addition | Tertiary alcohols |
| Acetyl Group (α-Carbon) | Enolate Formation and Reaction | Aldol adducts, alkylated ketones |
| Acetyl Group | Oxidation (e.g., Baeyer-Villiger) | 5-nitropyridin-3-yl acetate (B1210297) |
Integrated Computational and Experimental Studies for Deeper Understanding
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the structural, electronic, and reactivity properties of this compound, guiding experimental efforts.
Structural and Electronic Properties: DFT calculations can be employed to determine the optimized geometry, bond lengths, and bond angles of the molecule. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can elucidate the electronic nature of the compound. Such studies on other nitropyridine derivatives have been used to assess their aromaticity and stability. researchgate.nettandfonline.com It is expected that the electron-withdrawing nitro and acetyl groups will significantly lower the energy of the LUMO, making the molecule a good electron acceptor.
Reactivity Prediction: Conceptual DFT can be a powerful tool to predict the reactivity of different sites in the molecule. nih.gov Calculation of reactivity indices such as Fukui functions and dual descriptors can identify the most probable sites for nucleophilic and electrophilic attack. This can help in understanding and predicting the regioselectivity of various reactions. For instance, computational studies on the interaction of pyridine with ketones have shed light on the nature of the n→π* interaction between the nitrogen lone pair and the carbonyl group. researchgate.netrsc.org
Spectroscopic Analysis: Theoretical calculations of spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, can aid in the characterization of the synthesized compound and its derivatives. Comparing calculated spectra with experimental data can confirm the structure of newly synthesized molecules.
Future research should focus on a synergistic approach where computational predictions are used to design experiments, and experimental results are, in turn, used to validate and refine the computational models. This integrated strategy will accelerate the exploration of the chemistry of this compound.
Design and Synthesis of Advanced Materials Incorporating the this compound Motif
The functional groups present in this compound make it a promising building block for the design and synthesis of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the acetyl and nitro groups can act as coordination sites for metal ions, making this compound a potential ligand for the construction of Metal-Organic Frameworks (MOFs). ossila.com The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. rsc.org By modifying the this compound core, for example, by converting the acetyl group to a carboxylate group, it can be used to create porous frameworks with potential applications in gas storage, separation, and catalysis. The presence of the nitro group could also impart specific functionalities to the MOF, such as selective sensing of certain analytes.
Polymers and Functional Materials: The this compound motif can be incorporated into polymer backbones or as pendant groups to create functional polymers. For instance, the acetyl group could be used in polymerization reactions, or the entire molecule could be used as a monomer after suitable functionalization. The resulting polymers could exhibit interesting optical, electronic, or thermal properties due to the presence of the electron-deficient nitropyridine unit.
Organic Optical Materials: Nitropyridine derivatives have been investigated as efficient organic optical materials. nih.gov The combination of a π-conjugated system with a strong electron-withdrawing group can lead to materials with significant nonlinear optical (NLO) properties. The potential of this compound and its derivatives in this area is a compelling avenue for future exploration.
The table below summarizes potential material applications:
| Material Class | Design Strategy | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use as a ligand (or its derivative) with metal ions. | Gas storage, catalysis, chemical sensing. |
| Functional Polymers | Incorporation as a monomer or pendant group. | Specialty plastics, membranes, electronic materials. |
| Optical Materials | Exploitation of the electron-deficient π-system. | Nonlinear optics, optoelectronics. |
Q & A
Q. What are the optimal synthetic routes for 1-(5-Nitropyridin-3-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nitration of a pyridine precursor. A common approach is the nitration of 3-acetylpyridine using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The regioselectivity of nitration at the 5-position is influenced by steric and electronic factors, with electron-donating groups directing nitration to specific positions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~60–70% purity, which can be improved to >95% via recrystallization in ethanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and nitropyridine ring protons (δ ~8.5–9.5 ppm for aromatic protons adjacent to nitro groups) .
- HPLC-MS : Used to verify purity (>98%) and molecular ion peaks (m/z 180.04 for [M+H]⁺) .
- X-ray Crystallography : Resolves nitro group orientation and intermolecular interactions in the solid state .
Advanced Research Questions
Q. How does the nitro group’s electronic effect influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The nitro group is a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack at the 2- and 4-positions. For example, in Suzuki-Miyaura coupling, the nitro group enhances reactivity with aryl boronic acids under Pd catalysis. Kinetic studies (monitored via UV-Vis spectroscopy) show rate constants increase by ~30% compared to non-nitrated analogs . Computational DFT studies (B3LYP/6-31G*) further validate charge distribution and transition-state stabilization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in assay conditions. Standardization steps include:
- Dose-Response Curves : Conducted in triplicate with controls for solvent effects (e.g., DMSO ≤1% v/v).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare datasets.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone) to identify trends in nitro group contributions to activity .
Q. How can computational modeling predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450-mediated oxidation. The nitro group is predicted to undergo reduction to an amine, forming 1-(5-Aminopyridin-3-yl)ethanone as a primary metabolite.
- Docking Studies : Molecular docking (AutoDock Vina) with CYP3A4 reveals binding affinities (ΔG ~−8.2 kcal/mol), suggesting moderate metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer: Key challenges include:
- Temperature Control : Large-scale exothermic nitration requires jacketed reactors with precise cooling (ΔT ≤2°C).
- Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity to >90% at 50 mmol scale .
- Process Analytical Technology (PAT) : In-line FTIR monitors nitration progress to avoid over-reaction .
Safety and Handling
Q. What safety protocols are recommended given limited toxicological data?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) to avoid inhalation/contact .
- Waste Disposal : Neutralize nitro-containing waste with 10% NaOH before disposal .
- Acute Toxicity Screening : Conduct zebrafish embryo assays (LC₅₀ determination) as a preliminary in vivo model .
Biological and Pharmacological Applications
Q. How does this compound interact with bacterial enzymes?
Methodological Answer: Studies on nitroaromatic compounds suggest inhibition of dihydrofolate reductase (DHFR) via nitro group-mediated hydrogen bonding. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
